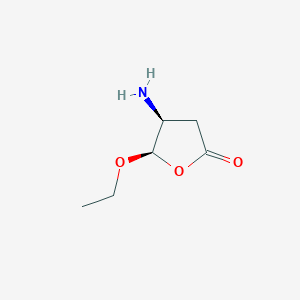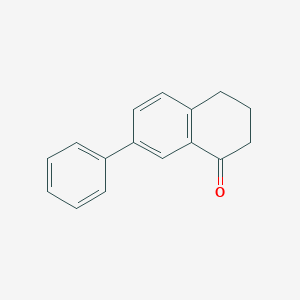
2-(3-bromophenyl)-1-methyl-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(3-bromophenyl)-1-methyl-1H-1,3-benzodiazole is an organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities The presence of a bromine atom at the 3-position of the phenyl ring and a methyl group at the 1-position of the benzimidazole ring makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-1-methyl-1H-1,3-benzodiazole typically involves the reaction of 3-bromoaniline with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid and heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(3-bromophenyl)-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
2-(3-bromophenyl)-1-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzimidazole derivatives.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-bromophenyl)-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological activity being investigated. For example, in anticancer research, the compound may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis.
類似化合物との比較
Similar Compounds
- 2-(4-bromophenyl)-1-methyl-1H-benzimidazole
- 2-(2-bromophenyl)-1-methyl-1H-benzimidazole
- 2-(3-chlorophenyl)-1-methyl-1H-benzimidazole
Uniqueness
2-(3-bromophenyl)-1-methyl-1H-1,3-benzodiazole is unique due to the specific position of the bromine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 3-position may result in different steric and electronic effects compared to other isomers, potentially leading to distinct properties and applications.
特性
分子式 |
C14H11BrN2 |
|---|---|
分子量 |
287.15 g/mol |
IUPAC名 |
2-(3-bromophenyl)-1-methylbenzimidazole |
InChI |
InChI=1S/C14H11BrN2/c1-17-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,1H3 |
InChIキー |
GSDQCQICJOTRCX-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N',N'-dimethyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B8777009.png)


![trimethyl-(2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)stannane](/img/structure/B8777024.png)




![5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B8777061.png)

